molecular formula C16H14Cl2N2O2 B2471167 (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034494-52-3

(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2471167
CAS No.: 2034494-52-3
M. Wt: 337.2
InChI Key: JVTMENPKZCSCNM-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a dichlorophenyl group, a pyridin-4-yloxy group, and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Attachment of the Pyridin-4-yloxy Group: This step involves the reaction of pyridine derivatives with the pyrrolidine ring, often using nucleophilic substitution reactions.

    Introduction of the Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichlorophenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
  • (2,5-Dichlorophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
  • (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Uniqueness

(2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the pyridin-4-yloxy group, which can significantly influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-11-1-2-15(18)14(9-11)16(21)20-8-5-13(10-20)22-12-3-6-19-7-4-12/h1-4,6-7,9,13H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTMENPKZCSCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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